N-benzhydryl-N'-methylthiourea
Description
N-Benzhydryl-N'-methylthiourea is a thiourea derivative characterized by a benzhydryl (diphenylmethyl) group attached to one nitrogen and a methyl group to the other. Synthesized via the reaction of benzhydrylisothiocyanate with methylamine in ether, it forms white to off-white crystals with a melting point of 152–154°C . The compound has been investigated for its hypoglycemic properties, as part of pharmaceutical research into benzhydryl derivatives . Its structure, confirmed by standard analytical techniques, includes a rigid aromatic system that may influence its biological activity and physicochemical properties, such as solubility and stability.
Properties
Molecular Formula |
C15H16N2S |
|---|---|
Molecular Weight |
256.4 g/mol |
IUPAC Name |
1-benzhydryl-3-methylthiourea |
InChI |
InChI=1S/C15H16N2S/c1-16-15(18)17-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3,(H2,16,17,18) |
InChI Key |
BCDINBWTRAHSEL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Thiourea Derivatives
Key Observations:
- Bulkier Groups vs. Simplicity : The benzhydryl group in this compound contributes to lower solubility compared to N,N′-dimethylthiourea, which has small alkyl groups and high water solubility .
- Aromatic vs. Heterocyclic Substituents : N-Benzoyl-N'-phenylthiourea derivatives (e.g., 2-Cl-BFTU) exhibit solid-state stability and biological activity, while pyridyl-substituted analogues () show tunable electronic properties via methyl positional isomerism .
Hydrogen Bonding and Crystal Packing
Thioureas often form hydrogen-bonded networks. For example:
- MTU Adducts : Methylthiourea forms layered structures via N–H···S and N–H···O bonds with dioxane, creating robust supramolecular architectures . In contrast, dimethylthiourea (DMTU) adducts exhibit disrupted H-bonding due to methyl group blocking, requiring indirect linkages via solvents like morpholine .
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